molecular formula C20H28O2 B180111 Yunnancoronarin A CAS No. 162762-93-8

Yunnancoronarin A

Cat. No.: B180111
CAS No.: 162762-93-8
M. Wt: 300.4 g/mol
InChI Key: UTIGHTZWXIGRIJ-JEQJTPLUSA-N
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Description

Yunnancoronarin A is a natural diterpenoid isolated from the herbs of Hedychium yunnanense . It exhibits anti-tumor activity, inhibiting lung adenocarcinoma cells A549 and leukemia cells K562 .


Molecular Structure Analysis

The molecular formula of this compound is C20H28O2 . Its structure was elucidated as 13beta-furanolabda-8 (17), 11-dien-6beta, 7alpha-diol by spectra methods .


Physical And Chemical Properties Analysis

This compound is an oil with a molecular weight of 300.4 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

  • Antitumor Properties : Yunnancoronarin A, isolated from Hedychium yunnanense, has been identified with notable antitumor activities. It demonstrated significant inhibitory effects on H22 tumor in mice, indicating its potential as a strong anticancer agent (Zou, 2010).

  • Cytotoxicity against Cancer Cells : In a study evaluating various labdane-type diterpenes, this compound showed potent cytotoxic activity against human small cell lung cancer cells. This suggests its potential application in developing treatments for specific cancer types (Kumrit et al., 2010).

  • Photosensitized Oxidation : Research has indicated that Yunnancoronarin C can be obtained from the photosensitized oxidation of this compound. This process and its by-products may be relevant in understanding the compound's chemical properties and potential applications (Zhao et al., 1999).

  • Chemical Constituents Study : Investigations into the rhizomes of Hedychium yunnanense have yielded this compound among other diterpenoids, contributing to our understanding of its chemical structure and properties (Qin, 1995).

  • Cytotoxicity against Lung Adenocarcinoma and Leukemia Cells : this compound demonstrated significant activity against lung adenocarcinoma and leukemia cells, further highlighting its potential in cancer therapy (Zhao et al., 2008).

Properties

IUPAC Name

(1R,4S,4aR,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-14-12-17(21)18-19(2,3)9-5-10-20(18,4)16(14)7-6-15-8-11-22-13-15/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17+,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIGHTZWXIGRIJ-JEQJTPLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1C(CC(=C)C2C=CC3=COC=C3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1[C@@H](CC(=C)[C@@H]2/C=C/C3=COC=C3)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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